1-(4-Bromophenyl)-3-(4-chlorophenyl)pyrazole-4-propionic acid
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Overview
Description
1-(4-Bromophenyl)-3-(4-chlorophenyl)pyrazole-4-propionic acid is an organic compound characterized by the presence of bromine and chlorine atoms attached to a pyrazole ring, which is further connected to a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(4-chlorophenyl)pyrazole-4-propionic acid typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of 4-bromoacetophenone with 4-chlorobenzaldehyde in the presence of hydrazine hydrate, leading to the formation of 1-(4-Bromophenyl)-3-(4-chlorophenyl)pyrazole.
Introduction of the Propionic Acid Group: The pyrazole intermediate is then subjected to a reaction with ethyl bromoacetate under basic conditions (e.g., sodium ethoxide) to introduce the propionic acid group, followed by hydrolysis to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3-(4-chlorophenyl)pyrazole-4-propionic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify the pyrazole ring or the propionic acid group.
Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions:
Substitution: Sodium methoxide, potassium tert-butoxide, or other strong bases.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids, or halides.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(4-Bromophenyl)-3-(4-chlorophenyl)pyrazole-4-propionic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)-3-(4-chlorophenyl)pyrazole-4-propionic acid exerts its effects depends on its specific application:
Biological Targets: In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways would be identified through biochemical assays and molecular docking studies.
Materials Science: The compound’s electronic properties can influence the behavior of materials, such as their conductivity or luminescence, through interactions at the molecular level.
Comparison with Similar Compounds
- 1-(4-Bromophenyl)-3-(4-fluorophenyl)pyrazole-4-propionic acid
- 1-(4-Chlorophenyl)-3-(4-methylphenyl)pyrazole-4-propionic acid
- 1-(4-Bromophenyl)-3-(4-nitrophenyl)pyrazole-4-propionic acid
Uniqueness: 1-(4-Bromophenyl)-3-(4-chlorophenyl)pyrazole-4-propionic acid is unique due to the specific combination of bromine and chlorine substituents, which can influence its reactivity and interactions. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their chemical and physical properties.
Properties
IUPAC Name |
3-[1-(4-bromophenyl)-3-(4-chlorophenyl)pyrazol-4-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN2O2/c19-14-4-8-16(9-5-14)22-11-13(3-10-17(23)24)18(21-22)12-1-6-15(20)7-2-12/h1-2,4-9,11H,3,10H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCKLQOTWRGUSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2CCC(=O)O)C3=CC=C(C=C3)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584741 |
Source
|
Record name | 3-[1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870704-03-3 |
Source
|
Record name | 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870704-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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